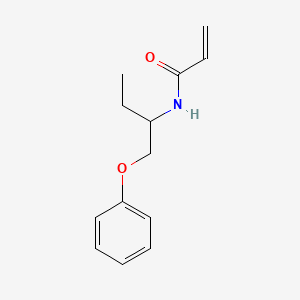![molecular formula C13H14FN3O3S B2450044 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride CAS No. 2249169-08-0](/img/structure/B2450044.png)
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride, also known as OPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. OPAF is a sulfonyl fluoride derivative that has been synthesized and studied for its mechanism of action and physiological effects.
作用機序
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride works by irreversibly binding to the active site of serine proteases, which prevents the enzymes from functioning properly. This inhibition of serine proteases can lead to a decrease in blood clotting, inflammation, and immune response. The mechanism of action of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been studied using X-ray crystallography and other biochemical techniques.
生化学的および生理学的効果
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One advantage of using 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride in lab experiments is its specificity for serine proteases. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride can be used to selectively inhibit the activity of these enzymes, which can be useful in studying their role in various biological processes. However, one limitation of using 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride is its irreversibility. Once 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride binds to the active site of an enzyme, it cannot be removed. This can make it difficult to study the effects of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride on enzyme activity over time.
将来の方向性
There are several future directions for research involving 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride. One area of interest is the development of new labeling reagents for proteins and peptides. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has shown promise in this area, but further research is needed to optimize its use as a labeling reagent. Another area of interest is the development of new inhibitors for serine proteases. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to be effective in inhibiting several serine proteases, but there is still a need for more specific and potent inhibitors. Finally, 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride could be studied for its potential therapeutic applications. Its anti-inflammatory effects and ability to inhibit serine proteases could make it a useful drug candidate for conditions such as arthritis and cancer.
合成法
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzylamine with pyrimidine-2,4-dione to form 2-[3-(2-aminobenzyl)pyrimidin-4-ylamino]ethanol. The second step involves the reaction of the intermediate product with sulfonyl fluoride to form 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride. The synthesis of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been optimized to increase the yield and purity of the final product.
科学的研究の応用
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in blood clotting, inflammation, and immune response. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has also been studied for its potential use as a labeling reagent for proteins and peptides.
特性
IUPAC Name |
2-[3-[(2-oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c14-21(19,20)8-6-15-12-4-1-3-11(9-12)10-17-7-2-5-16-13(17)18/h1-5,7,9,15H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPNXGCLAPCVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCS(=O)(=O)F)CN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

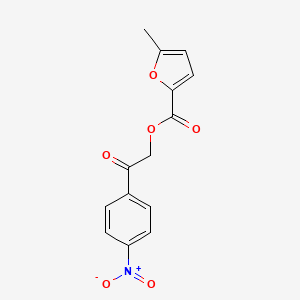
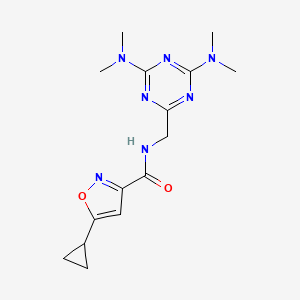
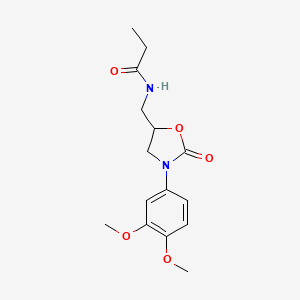
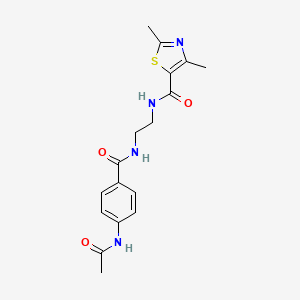
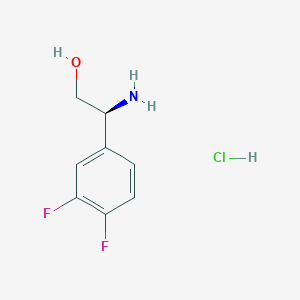
![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)
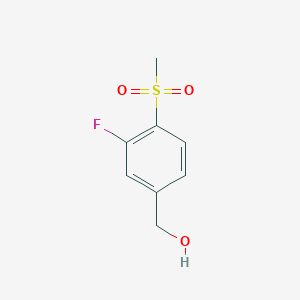
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
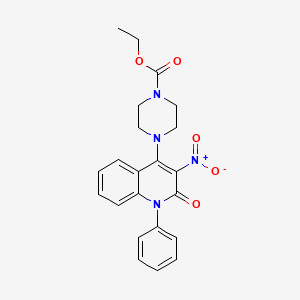
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
